3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the benzotriazine core with thiophen-2-ylmethyl halides or similar reagents.
Formation of the Propanamide Moiety: This can be done by reacting the intermediate with propanoyl chloride or similar reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzotriazine core.
Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzotriazine core or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, nucleophiles, electrophiles, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: It can be used in the development of new materials with specific properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer activities.
Biochemical Studies: It can be used as a probe or tool in biochemical research.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent.
Diagnostic Tools: It can be used in the development of diagnostic assays or imaging agents.
Industry
Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.
Material Production: It can be used in the production of polymers, coatings, or other materials.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Propanamide Derivatives: Compounds with propanamide moieties and different aromatic or heterocyclic groups.
Uniqueness
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(16-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)17-18-19/h1-6,9H,7-8,10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOHPTDZKYWHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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